REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[S:12][CH:13]=[CH:14][C:4]=2[N:3]=1.[BH4-].[Na+].FC(F)(F)C(O)=O>O1CCOCC1>[CH3:1][CH:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[S:12][CH:13]=[CH:14][C:4]=2[NH:3]1 |f:1.2|
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Name
|
|
Quantity
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12 g
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Type
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reactant
|
Smiles
|
CC1=NC2=C(C=3C=CC=CC13)SC=C2
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Name
|
|
Quantity
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9 g
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Type
|
reactant
|
Smiles
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[BH4-].[Na+]
|
Name
|
|
Quantity
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9.2 mL
|
Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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23 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
|
Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 24 h
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Duration
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24 h
|
Type
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CUSTOM
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Details
|
quenched with de-gassed saturated aqueous sodium bicarbonate (450 mL)
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Type
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EXTRACTION
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Details
|
extracted under nitrogen with de-gassed methylene chloride (3×ca. 150 mL)
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Type
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WASH
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Details
|
The combined extracts were washed under nitrogen with de-gassed brine (ca. 450 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4) under nitrogen
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NC2=C(C=3C=CC=CC13)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: CALCULATEDPERCENTYIELD | 132.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |